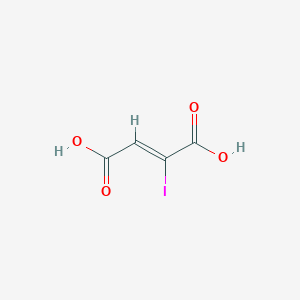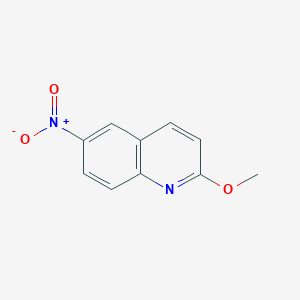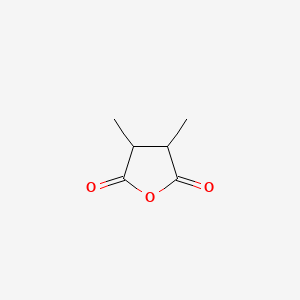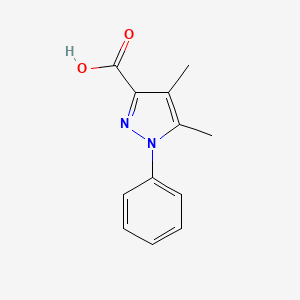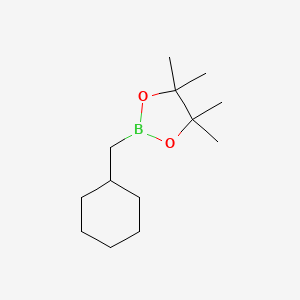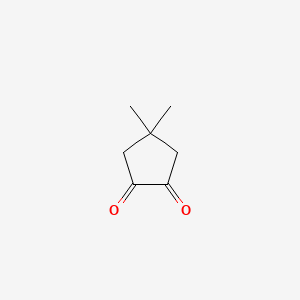
4,4-dimethylcyclopentane-1,2-dione
Vue d'ensemble
Description
4,4-Dimethylcyclopentane-1,2-dione (DMCPD) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclic ketone that is composed of five carbon atoms and two oxygen atoms, and is a colorless liquid at room temperature. DMCPD has been studied extensively in terms of its synthesis, mechanism of action, biochemical and physiological effects, and its advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Enantioselective Synthesis
4,4-Dimethylcyclopentane-1,2-dione plays a role in asymmetric transfer hydrogenation. The reduction of similar cyclic 1,3-diketones, such as 2,2-dimethylcyclopentane-1,3-dione, has been studied. These diketones are key in the synthesis of hydroxy ketones, which are important building blocks for natural product synthesis, achieved with high yield and enantiomeric excess (Metz, Kreutziger, & Jäger, 2022).
Safety and Efficacy in Animal Feed
Research on the safety and efficacy of various cyclic diketones, including compounds similar to 4,4-dimethylcyclopentane-1,2-dione, has indicated their safety at certain levels in animal feed. They are currently authorized as flavors in food and, under specific conditions, do not pose safety concerns for consumers or the environment (Rychen et al., 2016).
Conformational Analysis and Hydrogen Bonding
The molecular structure, conformational stabilities, and intramolecular hydrogen bonding of compounds like 4,4-dimethyl-1-phenylpentane-1,3-dione have been explored. Density functional theory calculations have provided insights into the geometries, electronic energies, and hydrogen bond strength of these compounds, enhancing understanding of their chemical behavior (Afzali et al., 2014).
Corrosion Inhibition
Derivatives of 4,4-dimethylcyclopentane-1,2-dione have been studied as corrosion inhibitors. Research on spirocyclopropane derivatives, including such compounds, shows their effectiveness in protecting mild steel in acidic solutions. This research combines experimental methods and quantum chemistry studies to understand the molecular interactions involved in corrosion inhibition (Chafiq et al., 2020).
Synthesis of Novel Compounds
The cyclopentane-1,2-dione framework, similar to that of 4,4-dimethylcyclopentane-1,2-dione, is utilized in synthesizing novel compounds. For instance, research has been conducted on the synthesis of Indeno[1,2-b]benzofurans using cyclopentane-1,3-diones as starting materials. This demonstrates the versatility of these compounds in synthesizing structurally complex and potentially biologically active molecules (Marjani, Khalafy, & Akbarzadeh, 2019).
Propriétés
IUPAC Name |
4,4-dimethylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-7(2)3-5(8)6(9)4-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGKTTJGRIVWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558495 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethylcyclopentane-1,2-dione | |
CAS RN |
89897-95-0 | |
| Record name | 4,4-Dimethylcyclopentane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



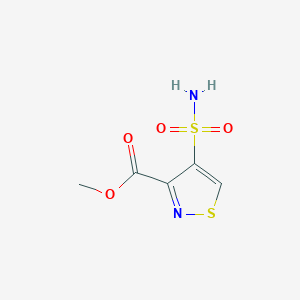
![2-methyl-1-[(methylsulfanyl)methyl]-5-nitro-1H-imidazole](/img/structure/B6597209.png)
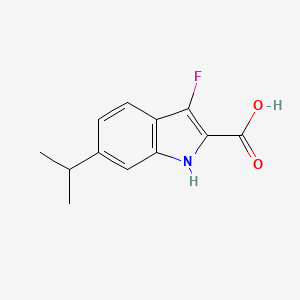
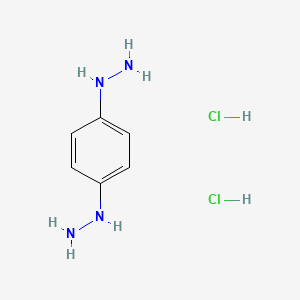
![1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B6597225.png)
![1,1,3-trioxo-2H,3H-1lambda6-[1,2]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B6597233.png)
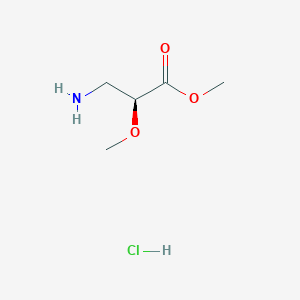
![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)
